molecular formula C28H36O16 B223204 Inerminoside D CAS No. 160492-63-7

Inerminoside D

Cat. No. B223204
CAS RN: 160492-63-7
M. Wt: 628.6 g/mol
InChI Key: CFEHXHKHKXLAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inerminoside D is a natural product that has been isolated from the root bark of the plant Polygala inermis. It belongs to a class of compounds known as saponins and has been found to exhibit a range of biological activities.

Scientific Research Applications

Inerminoside D in Phytochemistry

  • This compound, an iridoid biglycoside, was isolated from the leaves of Clerodendrum inerme. Its structure was identified as 2'-O-[5"-O-(p-hydroxy-benzoyl)-beta-D-apiofuranosyl]-mussaenosidic acid (Çalış, Hosny, & Yürüker, 1994).

Inositols in Health and Disease

  • While specific information on this compound is limited, research on inositols, which include similar compounds like myo-inositol and D-chiro-inositol, provides insight into potential applications. These compounds are involved in various insulin-dependent processes, such as metabolic syndrome and polycystic ovary syndrome (PCOS) (Facchinetti et al., 2015).

Myo-Inositol and D-Chiro-Inositol in Clinical Practice

  • Myo-inositol and D-chiro-inositol have been used in treating conditions like PCOS, gestational diabetes mellitus, and infertility. They function as insulin sensitizers and are involved in hormonal synthesis in the ovaries (Gateva, Unfer, & Kamenov, 2020).

Metabolic and Reproductive Disorders

  • The supplementation of inositols, including myo-inositol and D-chiro-inositol, has shown positive effects in metabolic and reproductive disorders. Their roles in insulin signaling and modulation of various hormonal parameters offer therapeutic potential in conditions like PCOS and type 2 diabetes mellitus (Pintaudi, Di Vieste, & Bonomo, 2016).

properties

CAS RN

160492-63-7

Molecular Formula

C28H36O16

Molecular Weight

628.6 g/mol

IUPAC Name

1-[3-[3,4-dihydroxy-4-[(4-hydroxybenzoyl)oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C28H36O16/c1-27(37)7-6-14-15(22(34)35)9-39-24(17(14)27)44-25-20(19(32)18(31)16(8-29)42-25)43-26-21(33)28(38,11-41-26)10-40-23(36)12-2-4-13(30)5-3-12/h2-5,9,14,16-21,24-26,29-33,37-38H,6-8,10-11H2,1H3,(H,34,35)

InChI Key

CFEHXHKHKXLAMI-UHFFFAOYSA-N

SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C5=CC=C(C=C5)O)O)O)O

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C5=CC=C(C=C5)O)O)O)O

synonyms

2'-O-(5''-O-(4-hydroxybenozyl)apiofuranosyl)mussaenosidic acid
inerminoside D

Origin of Product

United States

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